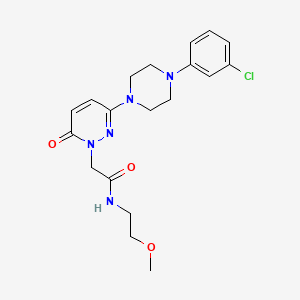

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide

Description

The compound 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide (CAS: 1324078-42-3) features a pyridazinone core substituted at position 3 with a 4-(3-chlorophenyl)piperazine moiety and at position 1 with an acetamide group bearing a 2-methoxyethyl side chain. Its molecular formula is C₂₁H₂₁ClN₆O₂, with a molecular weight of 424.88 g/mol .

Properties

Molecular Formula |

C19H24ClN5O3 |

|---|---|

Molecular Weight |

405.9 g/mol |

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(2-methoxyethyl)acetamide |

InChI |

InChI=1S/C19H24ClN5O3/c1-28-12-7-21-18(26)14-25-19(27)6-5-17(22-25)24-10-8-23(9-11-24)16-4-2-3-15(20)13-16/h2-6,13H,7-12,14H2,1H3,(H,21,26) |

InChI Key |

KPBQSAVGDWGZLR-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The pyridazinone ring is then synthesized and coupled with the piperazine derivative. Finally, the acetamide group is introduced through an acylation reaction. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.

Scientific Research Applications

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine: It has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The target compound shares a pyridazinone core linked to a piperazine ring substituted with aryl groups, a scaffold prevalent in neuroactive and enzyme-inhibiting agents. Key analogs include:

Key Observations :

- Piperazine Substituent : The 3-chlorophenyl group in the target compound and 6h () may confer selectivity for dopamine D3/D4 receptors, whereas 4-fluorophenyl () or indazol-5-yl () substituents could modulate affinity for other targets (e.g., serotonin receptors or kinases) .

- Acetamide Side Chain : The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to antipyrine (6h, ) or benzyl () groups, which are more lipophilic. This difference impacts solubility and blood-brain barrier permeability .

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy :

- Target Compound: Expected C=O stretches near 1650–1680 cm⁻¹ (pyridazinone and acetamide), consistent with analogs like 6h (1650 cm⁻¹) .

- : Shows distinct C=O peaks at 1682 cm⁻¹ (acetamide) and 1610 cm⁻¹ (pyridazinone), indicating electronic effects from substituents .

1H-NMR Trends :

Pharmacological Implications

- Antipyrine hybrids (e.g., 6h) are explored for anticonvulsant activity () .

- Piperazine-aryl motifs (e.g., 4-fluorophenyl in ) are common in antipsychotics and 5-HT1A receptor ligands .

- The 2-methoxyethyl group may reduce metabolic degradation compared to bulkier substituents, improving pharmacokinetics .

Biological Activity

The compound 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide is a piperazine derivative that has garnered interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a piperazine ring substituted with a chlorophenyl group and a pyridazine moiety, which may contribute to its biological activity. The molecular formula is with a molecular weight of 367.88 g/mol.

Research indicates that compounds similar to this one often interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperazine ring suggests potential activity as a selective serotonin reuptake inhibitor (SSRI) or as an antagonist at certain receptor sites.

Key Mechanisms Identified:

- Serotonin Receptor Modulation: The chlorophenyl substitution may enhance binding affinity to serotonin receptors, potentially influencing mood and anxiety pathways.

- Dopamine Receptor Interaction: Similar compounds have shown efficacy in modulating dopaminergic pathways, which are crucial in treating disorders such as schizophrenia and Parkinson's disease.

In Vitro Studies

Recent studies have demonstrated the biological activity of related piperazine derivatives against various cancer cell lines. For instance, derivatives showed significant cytotoxic effects against colon cancer (HT-29) and lung cancer (A549) cell lines, indicating potential use in cancer therapy .

Case Studies

- Cytotoxicity Studies: In one study, the compound exhibited IC50 values indicating effective inhibition of cancer cell proliferation. The MTT assay results showed that the compound selectively induced apoptosis in cancer cells while sparing normal cells .

- Neuroprotective Effects: Another research highlighted the neuroprotective potential of similar compounds against oxidative stress-induced neuronal death, suggesting applications in neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperazine and pyridazine rings can significantly alter biological activity. For example:

- Substituting different groups on the piperazine ring can enhance selectivity for serotonin receptors.

- Alterations in the methoxyethyl chain influence solubility and bioavailability, crucial for therapeutic efficacy.

Comparative Data Table

| Compound Name | IC50 (µM) | Target | Biological Activity |

|---|---|---|---|

| 2-Methoxyethyl derivative | 15 | Cancer cells (HT-29) | Cytotoxicity |

| Chlorophenyl derivative | 10 | MAO-B | Inhibition |

| Piperazine analog | 5 | Serotonin receptors | Antidepressant effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.